锂离子

概述

描述

Lithium-ion or Li-ion battery is a type of rechargeable battery that uses the reversible intercalation of Li+ ions into electronically conducting solids to store energy . They are characterized by higher specific energy, higher energy density, higher energy efficiency, a longer cycle life, and a longer calendar life . They are used in various devices such as mobile phones, laptop computers, and electric cars .

Synthesis Analysis

The lithium battery industry requires the analysis of the elemental composition of materials along the value chain . This includes lithium and other minerals extraction, lithium battery research and development, lithium battery manufacturing quality control, and lithium battery recycling and resource recovery of valuable metal elements .Molecular Structure Analysis

The local structure organization and dynamics in lithium borate ionic liquids have been studied using molecular dynamics simulations . These simulations establish a relationship between the variation in ionic conductivity and the extent of uncorrelated motion among the counterions .Chemical Reactions Analysis

Lithium-ion batteries undergo a number of complex electrochemical processes. The literature on this complex topic has grown considerably . Degradation is separated into three levels: the actual mechanisms themselves, the observable consequences at cell level called modes, and the operational effects such as capacity or power fade .Physical And Chemical Properties Analysis

Lithium-ion batteries are characterized by their specific energy, energy density, energy efficiency, cycle life, and calendar life . They have a specific energy of 100–265 W⋅h/kg (360–950 kJ/kg), energy density of 250–693 W⋅h/L (900–2,490 J/cm 3), and a charge/discharge efficiency of 80–90% .科学研究应用

电纺锂金属氧化物阴极材料:锂金属氧化物阴极材料在推动锂离子电池技术方面发挥着至关重要的作用。这些材料对便携式电子产品、可再生能源装置和电动汽车(EVs)都具有重要意义。研究重点是解决与电化学性能、储存效率、安全性和成本相关的问题。由于其短的锂离子扩散路径、高比表面积和多孔网络,电纺锂金属氧化物的纳米结构对阴极具有潜力,可提高离子导电性、电化学稳定性、速率能力和安全性 (Kalluri et al., 2013)。

锂离子电池基础研究:在过去几十年里,广泛的研究使人们对锂离子电池的材料、电化学反应机制、热力学、结构演变、表面和界面反应、安全性和机械性能有了深入的了解。这些研究为锂离子电池的商业化奠定了基础,并有助于提高性能以适用于更广泛的应用。该领域的基础研究还丰富了固态电化学、固态离子学、能源材料、能源物理学和纳米科学的知识 (Li, 2015)。

锂离子电池的电池衰减:了解锂离子电池在整个寿命周期中的衰减机制至关重要,特别是对于电动汽车。这包括基于不同阳极和阴极材料的内部老化机制的审查,从设计、生产和应用的角度讨论影响电池寿命的因素,并讨论电池系统的衰减机制 (Han et al., 2019)。

尖晶石结构在锂离子电池中的应用:A[B2]O4尖晶石结构的[B2]O4框架,其中A = Li,在锂离子电池中被广泛使用。这种结构已被用作阳极、阴极或固体电解质。尖晶石结构的组成多样性允许调节锂离子电池的电化学电位和稳定性 (Thackeray, 2020)。

锂离子电池和陶瓷燃料电池:锂离子电池和陶瓷燃料电池共享相同的材料和科学基础。该领域的研究旨在通过利用锂离子和质子传输的合作关系,改善材料性质和器件功能,以提高性能 (Zhou et al., 2022)。

印度尼西亚新兴电池研究:在印度尼西亚,锂离子电池的发展在可持续能源中扮演着重要角色。这里的研究强调利用本地资源以降低生产成本,中子散射技术对于研究电极材料的晶体结构尤为重要 (Kartini, 2015)。

安全和危害

未来方向

The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production . Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .

属性

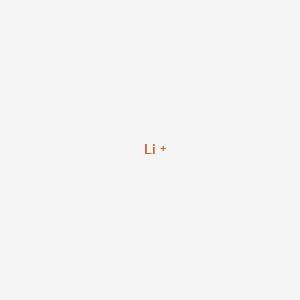

IUPAC Name |

lithium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGRARXTFLTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169612 | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Violent reaction | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lithium ion | |

CAS RN |

17341-24-1, 7439-93-2 | |

| Record name | Li1+ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z5UER66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 °C | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。